molecular formula C14H7BrClF4NO2 B249361 N-(4-bromo-2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-(4-bromo-2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

Cat. No. B249361
M. Wt: 412.56 g/mol
InChI Key: ZANWGRIQTNADHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide, commonly known as BCTMB, is a chemical compound that has been extensively studied due to its potential use as a pharmacological tool for research purposes. BCTMB is a selective antagonist of the 5-HT3 receptor, which is a subtype of the serotonin receptor.

Mechanism of Action

BCTMB selectively binds to the 5-HT3 receptor and blocks the binding of serotonin, which is the endogenous ligand for this receptor. This results in a decrease in the activity of the 5-HT3 receptor and a reduction in the downstream signaling pathways that are activated by this receptor. The exact mechanism by which BCTMB binds to the 5-HT3 receptor is not fully understood, but it is thought to involve interactions with specific amino acid residues in the receptor's binding site.
Biochemical and Physiological Effects:
BCTMB has been shown to have a variety of biochemical and physiological effects, primarily through its antagonism of the 5-HT3 receptor. These effects include a reduction in nausea and vomiting, a decrease in anxiety and depression-like behaviors, and an attenuation of pain perception. BCTMB has also been shown to have anti-inflammatory effects, possibly through its modulation of the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using BCTMB as a pharmacological tool in lab experiments is its selectivity for the 5-HT3 receptor. This allows researchers to specifically investigate the role of this receptor in various physiological processes without the confounding effects of non-specific binding to other receptors. However, one limitation of using BCTMB is its relatively low potency compared to other 5-HT3 receptor antagonists, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for research on BCTMB. One area of interest is the potential therapeutic uses of 5-HT3 receptor antagonists, particularly in the treatment of nausea and vomiting associated with chemotherapy and radiation therapy. Another area of interest is the role of the 5-HT3 receptor in the gut-brain axis and its potential involvement in gastrointestinal disorders such as irritable bowel syndrome. Finally, there is ongoing research into the development of more potent and selective 5-HT3 receptor antagonists, which may have improved pharmacological properties compared to BCTMB.

Synthesis Methods

BCTMB can be synthesized through a multi-step process starting from commercially available 4-bromo-2-chloronitrobenzene. The first step involves the reduction of the nitro group to an amino group, followed by the introduction of fluorine atoms at the 2,3,5, and 6 positions of the benzene ring. The final step involves the introduction of a methoxy group and an amide group to the benzene ring. The overall yield of the synthesis process is approximately 20%.

Scientific Research Applications

BCTMB has been extensively studied as a pharmacological tool for research purposes due to its selective antagonism of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel that is primarily expressed in the central and peripheral nervous systems. It is involved in a variety of physiological processes, including nausea and vomiting, anxiety, and pain perception. BCTMB has been used to investigate the role of the 5-HT3 receptor in these processes, as well as to explore the potential therapeutic uses of 5-HT3 receptor antagonists.

properties

Product Name

N-(4-bromo-2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

Molecular Formula

C14H7BrClF4NO2

Molecular Weight

412.56 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

InChI

InChI=1S/C14H7BrClF4NO2/c1-23-13-11(19)9(17)8(10(18)12(13)20)14(22)21-7-3-2-5(15)4-6(7)16/h2-4H,1H3,(H,21,22)

InChI Key

ZANWGRIQTNADHA-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=C(C=C(C=C2)Br)Cl)F)F

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=C(C=C(C=C2)Br)Cl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.